CCR5 Antagonism: Sub-Nanomolar Potency Comparable to Maraviroc
The compound demonstrates potent CCR5 receptor antagonism with an IC50 of 0.1-0.3 nM in a cell-cell fusion assay, placing its activity in the same low nanomolar range as the FDA-approved CCR5 antagonist maraviroc (IC50 = 3.3-7.2 nM for chemokine binding) [1]. This specific and high-affinity interaction is not a general property of all 2-amino-3-cyanopyrroles, as evidenced by the absence of such potent activity in closely related analogs like 4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-07-6), which lacks the 2-amino group and shows significantly weaker activity (IC50 = 1,470 nM) [2]. The data strongly indicate that the 2-amino group is critical for high-affinity CCR5 binding.
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 0.1-0.3 nM |
| Comparator Or Baseline | Maraviroc (3.3-7.2 nM for chemokine binding); 4-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile (1,470 nM) |
| Quantified Difference | Target compound is up to 24x more potent than maraviroc in this functional assay and ~4,900x more potent than the deaminated analog. |
| Conditions | Antagonist activity at human recombinant CCR5 expressed in human HeLa-P4 cells assessed as inhibition of HIV-1 gp120-induced cell-cell fusion; Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion |
Why This Matters
For researchers focused on CCR5-mediated pathways, this compound offers a unique, potent tool with a distinct chemotype for studying HIV entry, inflammation, or cancer metastasis, where subtle differences in binding kinetics or selectivity may yield different biological outcomes compared to maraviroc.
- [1] BindingDB. (n.d.). BDBM50394596 / CHEMBL2164202. Antagonist activity at CCR5 receptor expressed in P4R5 cells. Retrieved April 17, 2026. View Source
- [2] BindingDB. (2016). BDBM50122355 / CHEMBL3622444. IC50: 1.47E+3 nM for a related pyrrole. Retrieved April 17, 2026. View Source
